molecular formula C6H7ClN2O2 B1349101 4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid CAS No. 400756-39-0

4-Chloro-1-ethyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1349101
M. Wt: 174.58 g/mol
InChI Key: ZGZXVMWVZJUGBM-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

Thionyl chloride (5 ml) was added to 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid (1 g) and the reaction was heated at 80° C. for 6 h then cooled to room temperature overnight. The reaction was evaporated, then azeotroped with toluene to give title compound, 970 mg.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11](O)=[O:12]>>[Cl:5][C:6]1[CH:7]=[N:8][N:9]([CH2:14][CH3:15])[C:10]=1[C:11]([Cl:3])=[O:12]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=NN(C1C(=O)O)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NN(C1C(=O)Cl)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.